molecular formula C6H5F2NO2S B083623 2,4-Difluorobenzenesulfonamide CAS No. 13656-60-5

2,4-Difluorobenzenesulfonamide

Cat. No. B083623
CAS RN: 13656-60-5
M. Wt: 193.17 g/mol
InChI Key: PTHLPYKPCQLAOF-UHFFFAOYSA-N
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Description

2,4-Difluorobenzenesulfonamide is a sulfonamide . It has a molecular formula of C6H5F2NO2S and an average mass of 193.171 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorobenzenesulfonamide consists of a benzene ring substituted with two fluorine atoms and a sulfonamide group . The exact positions of these substituents can be inferred from the name of the compound, where “2,4-Difluoro” indicates that the fluorine atoms are located at the 2nd and 4th positions of the benzene ring, and “benzenesulfonamide” indicates that the sulfonamide group is attached to the benzene ring .


Physical And Chemical Properties Analysis

2,4-Difluorobenzenesulfonamide has a melting point of 154-158 °C (lit.) and a predicted boiling point of 300.3±52.0 °C . It has a density of 1.523 and is soluble in methanol . The compound is a white to almost white powder or crystal .

Scientific Research Applications

  • Organic Synthesis : 2,4-Dinitrobenzenesulfonamides, similar in structure to 2,4-Difluorobenzenesulfonamides, have been utilized in the preparation of secondary amines and diamines. They can be alkylated by the Mitsunobu reaction or conventional methods to yield N, N-disubstituted sulfonamides in excellent yields (Fukuyama et al., 1997).

  • Carbonic Anhydrase Inhibition : Fluorinated benzenesulfonamides, including those with difluoro groups, have been studied for their inhibitory properties towards carbonic anhydrases. This includes their binding affinities for various human carbonic anhydrase isoforms and their potential as high-affinity and isoform-selective inhibitors (Dudutienė et al., 2015).

  • Antimycobacterial Agents : Certain 2,4-dinitrophenylsulfonamides have shown potent antimycobacterial activity, suggesting a possible application for related compounds like 2,4-Difluorobenzenesulfonamide in this area (Malwal et al., 2012).

  • Fluorination Reactions : N,N-Difluorobenzenesulfonamide has been used in difluoroaminosulfonylation of styrenes, indicating its potential utility in fluorination chemistry (Zhang & Yang, 2021).

  • Drug Development : Research has explored the use of benzenesulfonamide derivatives, including fluorinated versions, in the development of new drug candidates, particularly as inhibitors of enzymes like carbonic anhydrases, which are targets in conditions like cancer and glaucoma (Gul et al., 2018).

  • Molecular Structure and Spectroscopy Studies : Investigations into the molecular structure and spectroscopic properties of various benzenesulfonamides, including fluorinated compounds, provide valuable insights for the design and synthesis of new materials and pharmaceuticals (Murthy et al., 2018).

properties

IUPAC Name

2,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHLPYKPCQLAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341694
Record name 2,4-Difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzenesulfonamide

CAS RN

13656-60-5
Record name 2,4-Difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorobenzenesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
V Dudutienė, A Zubrienė, A Smirnov, DD Timm… - …, 2015 - Wiley Online Library
Substituted tri‐ and tetrafluorobenzenesulfonamides were designed, synthesized, and evaluated as high‐affinity and isoform‐selective carbonic anhydrase (CA) inhibitors. Their binding …
R Mitton - 2015 - corescholar.libraries.wright.edu
A series of functionalized poly (arylene ether) s, PAEs, based on 3, 5-difluorobenzene sulfonamides with varying groups on the sulfonamide moiety were investigated. The main goal of …
Number of citations: 6 corescholar.libraries.wright.edu
JK Waweru - 2016 - rave.ohiolink.edu
A series of poly (arylene ether) s were synthesized by nucleophilic aromatic substitution reaction (NAS) polycondensation of N, N-dialkyl-2, 4-difluorobenzenesulfonamides. The aim of …
Number of citations: 2 rave.ohiolink.edu
ER Parmee, J He, A Mastracchio… - Bioorganic & medicinal …, 2004 - Elsevier
Substituted 4-amino cyclohexylglycine analogues were evaluated for DP-IV inhibitory properties. Bis-sulfonamide 15e was an extremely potent 2.6 nM inhibitor of the enzyme with …
Number of citations: 60 www.sciencedirect.com
B Hall - 2016 - rave.ohiolink.edu
A series of bifunctional monomers based on N, N-diallylbenzenesulfonamides with varying groups on the benzene moiety were investigated. The main goal of this project was to …
Number of citations: 3 rave.ohiolink.edu
CG Caldwell, P Chen, J He, ER Parmee… - Bioorganic & medicinal …, 2004 - Elsevier
Amides derived from fluorinated pyrrolidines and 4-substituted cyclohexylglycine analogues have been prepared and evaluated as inhibitors of dipeptidyl dipeptidase IV (DP-IV). …
Number of citations: 82 www.sciencedirect.com
AL Leivers, M Tallant, JB Shotwell… - Journal of medicinal …, 2014 - ACS Publications
Hepatitis C virus (HCV) assembles many host cellular proteins into unique membranous replication structures as a prerequisite for viral replication, and PI4KIIIα is an essential …
Number of citations: 75 pubs.acs.org
P Beuchet, M Varache-Lembège, A Neveu… - European journal of …, 1999 - Elsevier
Polymethoxylated and polyhydroxylated derivatives of 2-amino-4-arylthiazoles bearing a halogenobenzenesulfonamide moiety at position 2 were synthesized as azole antifungal …
Number of citations: 51 www.sciencedirect.com
XM Wang, J Xu, YP Li, H Li, CS Jiang, GD Yang… - European Journal of …, 2013 - Elsevier
A series of [1,2,4]triazolo[1,5-a]pyridinylpyridines were synthesized and characterized. Their antiproliferative activities in vitro were evaluated by MTT against three human cancer cell …
Number of citations: 49 www.sciencedirect.com
H Li, XM Wang, J Wang, T Shao, YP Li, QB Mei… - Bioorganic & Medicinal …, 2014 - Elsevier
The fragment of 2-substituted-3-sulfonylaminobenzamide has been proposed to replace the fragment of 2-substituted-3-sulfonylaminopyridine in PI3K and mTOR dual inhibitors to …
Number of citations: 37 www.sciencedirect.com

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